molecular formula C18H22Cl2N4O B4104850 N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride

Katalognummer B4104850
Molekulargewicht: 381.3 g/mol
InChI-Schlüssel: PVSLDYKKJVAXOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride, also known as CEP-1347, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Wirkmechanismus

The mechanism of action of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride is not fully understood, but it is believed to involve the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a protein kinase that plays a key role in the regulation of cell death and survival. By inhibiting JNK, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride is believed to protect neurons from degeneration and reduce the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to reduce inflammation and oxidative stress, which are believed to be major contributors to the development of neurodegenerative diseases. N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. It is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride in lab experiments. It is not a selective inhibitor of JNK, which means that it may have off-target effects. Additionally, its efficacy in humans has not been fully established, which limits its potential for clinical use.

Zukünftige Richtungen

There are several future directions for the study of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride. One potential direction is the development of more selective JNK inhibitors that do not have off-target effects. Another potential direction is the study of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride in combination with other compounds, such as antioxidants or anti-inflammatory agents, to determine whether it has synergistic effects. Additionally, further studies are needed to establish the safety and efficacy of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride in humans, which could pave the way for its use as a therapeutic agent for neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, and stroke. In Parkinson's disease, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to protect dopaminergic neurons from degeneration, which is the hallmark of this disease. In Alzheimer's disease, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to reduce the formation of beta-amyloid plaques, which are believed to be a major contributor to the development of this disease. In stroke, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to reduce the size of the infarcted area and improve neurological outcomes.

Eigenschaften

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O.ClH/c1-2-22-8-10-23(11-9-22)17-6-5-15(12-16(17)19)21-18(24)14-4-3-7-20-13-14;/h3-7,12-13H,2,8-11H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSLDYKKJVAXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.